molecular formula C8H14F3NO B13153772 1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol

1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol

Cat. No.: B13153772
M. Wt: 197.20 g/mol
InChI Key: UNXQZANPVORWHI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic addition, followed by reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The piperidine ring can engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

1,1,1-trifluoro-2-piperidin-3-ylpropan-2-ol

InChI

InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-3-2-4-12-5-6/h6,12-13H,2-5H2,1H3

InChI Key

UNXQZANPVORWHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)(C(F)(F)F)O

Origin of Product

United States

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